7-Methoxytetrazolo[1,5-a]quinoline-4-carboxylic acid
Overview
Description
7-Methoxytetrazolo[1,5-a]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N4O3 and its molecular weight is 244.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Derivatives : A study detailed the synthesis of various 7-methyltetrazolo[1,5-a]quinoline derivatives with potential applications in medicinal chemistry. These compounds were confirmed by spectral and elemental analyses, highlighting the compound's versatility in creating new chemical entities (Radini, 2016).
Anticancer Activity : Another research developed 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. This study found significant cytotoxicity in some derivatives against human neuroblastoma and colon carcinoma cell lines, indicating the compound's potential in cancer treatment (Reddy et al., 2015).
Conversion to Other Compounds : 1-(2′-Carbethoxyphenyl)-5-methyltetrazole, a related compound, can be converted to 5-hydroxytetrazolo-[1,5-α]quinoline under specific conditions, demonstrating the compound's reactivity and potential for creating diverse derivatives (Zyryanov et al., 1980).
Facile Synthesis Processes : A study outlined the synthesis of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate, demonstrating the compound's utility in developing new synthesis methodologies (Pokhodylo & Obushak, 2019).
Biological Activities : There are studies on the synthesis of quinoline derivatives with notable antibacterial activities. For instance, 2-substituted amino-3-fluoro-5,12-dihydro-5-oxobenzothiazolo[3, 2-a]quinoline-6-carboxylic acids demonstrated potent in vitro antibacterial activities, indicating its potential as an antimicrobial agent (Chu et al., 1986).
Antidepressant Activity : A novel series of 4,5-dihydro-7-alkoxy(phenoxy)-tetrazolo[1,5-a]quinoline derivatives was synthesized and evaluated as potential antidepressant agents. The pharmacological results showed strong activity in antidepressant test models (Sun et al., 2011).
AMPA Receptor Antagonists : Compounds derived from 7-methoxytetrazolo[1,5-a]quinoline were studied for their binding at various receptors, including AMPA, Gly/NMDA, and KA receptors. Some derivatives showed potent and selective antagonist activity at the AMPA receptor, suggesting potential applications in neurological disorders (Catarzi et al., 2004).
Properties
IUPAC Name |
7-methoxytetrazolo[1,5-a]quinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c1-18-7-2-3-9-6(4-7)5-8(11(16)17)10-12-13-14-15(9)10/h2-5H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNUSOAKCUMLNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=NN=N3)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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